molecular formula C8H8N2OS B11909129 2-(Methylthio)benzo[d]oxazol-4-amine

2-(Methylthio)benzo[d]oxazol-4-amine

Katalognummer: B11909129
Molekulargewicht: 180.23 g/mol
InChI-Schlüssel: BLHCADIIXUSGFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylthio)benzo[d]oxazol-4-amine is a heterocyclic compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol This compound is characterized by the presence of a benzoxazole ring substituted with a methylthio group at the 2-position and an amino group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)benzo[d]oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl isocyanate, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylthio)benzo[d]oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-(Methylthio)benzo[d]oxazol-4-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and modulating the levels of neurotransmitters in the brain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Methylthio)benzo[d]oxazol-4-amine is unique due to the presence of both the methylthio and amino groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H8N2OS

Molekulargewicht

180.23 g/mol

IUPAC-Name

2-methylsulfanyl-1,3-benzoxazol-4-amine

InChI

InChI=1S/C8H8N2OS/c1-12-8-10-7-5(9)3-2-4-6(7)11-8/h2-4H,9H2,1H3

InChI-Schlüssel

BLHCADIIXUSGFV-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=C(C=CC=C2O1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.